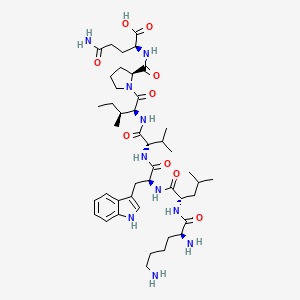
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is a complex peptide compound composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each amino acid addition involves deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this peptide can be achieved through large-scale SPPS or LPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. Post-synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
科学的研究の応用
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may enhance protein synthesis or influence metabolic pathways by acting as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-: Similar in structure and function, often used in comparative studies.
L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medical research.
Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a GLP-1 receptor agonist.
Uniqueness
L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo various chemical modifications and interactions with molecular targets makes it a valuable compound in research and industry.
特性
CAS番号 |
292819-29-5 |
|---|---|
分子式 |
C44H70N10O9 |
分子量 |
883.1 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H70N10O9/c1-7-26(6)37(43(61)54-20-12-16-34(54)41(59)49-31(44(62)63)17-18-35(47)55)53-42(60)36(25(4)5)52-40(58)33(22-27-23-48-30-15-9-8-13-28(27)30)51-39(57)32(21-24(2)3)50-38(56)29(46)14-10-11-19-45/h8-9,13,15,23-26,29,31-34,36-37,48H,7,10-12,14,16-22,45-46H2,1-6H3,(H2,47,55)(H,49,59)(H,50,56)(H,51,57)(H,52,58)(H,53,60)(H,62,63)/t26-,29-,31-,32-,33-,34-,36-,37-/m0/s1 |
InChIキー |
BIIOICVVMHKEMB-FHTBUXJQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


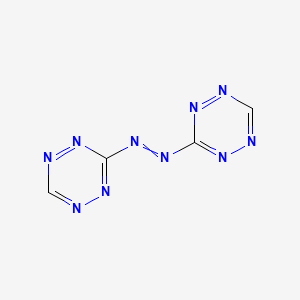
![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
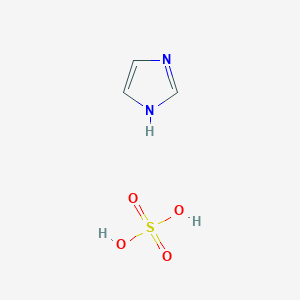
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
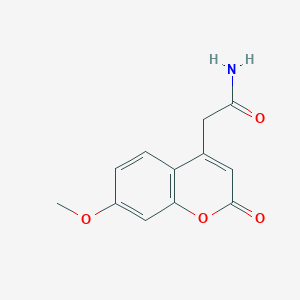
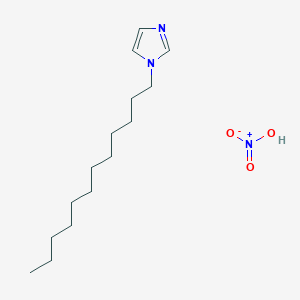

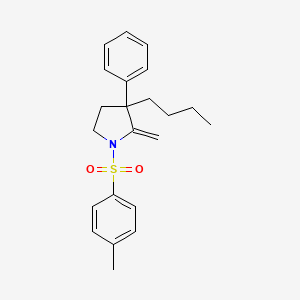
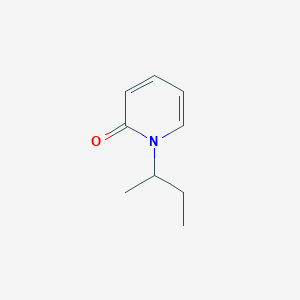
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

